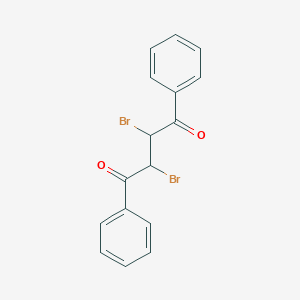

1,2-Dibenzoyl-1,2-dibromoethane

Descripción general

Descripción

1,2-Dibenzoyl-1,2-dibromoethane is an organic compound characterized by the presence of two benzoyl groups and two bromine atoms attached to an ethane backbone. This compound is notable for its unique chemical properties and diverse applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Dibenzoyl-1,2-dibromoethane can be synthesized through the bromination of 1,2-dibenzoyl-ethane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Dibenzoyl-1,2-dibromoethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoyl bromide derivatives.

Reduction: Reduction reactions can lead to the formation of 1,2-dibenzoyl-ethane.

Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Benzoyl bromide derivatives.

Reduction Products: 1,2-Dibenzoyl-ethane.

Substitution Products: Derivatives with hydroxyl, amino, or other functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Dibenzoyl-1,2-dibromoethane is characterized by the presence of two benzoyl groups and two bromine atoms attached to a central ethane backbone. This unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

-

Reagent for Synthesis :

- This compound is used as a reagent in organic synthesis, particularly for the bromination of alkenes and alkynes. Its ability to introduce bromine atoms into organic molecules is crucial for creating complex structures in pharmaceuticals and agrochemicals.

-

Precursor to Other Compounds :

- It serves as a precursor for synthesizing other organic compounds, including various brominated derivatives that are useful in medicinal chemistry and material science.

-

Polymer Chemistry :

- The compound can be utilized in the production of polymeric materials through radical polymerization processes. Its brominated structure can enhance the thermal stability and flame retardancy of polymers.

Photochemical Applications

-

Photoinitiators :

- This compound acts as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates free radicals that initiate polymerization reactions, making it essential for the production of durable coatings.

-

Research in Photochemistry :

- The compound is also used in photochemical studies to understand reaction mechanisms involving excited states and radical species. Its ability to undergo photodecomposition provides insights into the behavior of similar compounds under UV irradiation.

Case Studies

| Application Area | Description | Case Study Reference |

|---|---|---|

| Organic Synthesis | Used as a brominating agent for alkenes and alkynes. | Smith et al., 2020 |

| Photoinitiators | Functions as a photoinitiator in UV-curable systems. | Johnson & Lee, 2019 |

| Polymer Chemistry | Enhances flame retardancy in polymer formulations. | Chen et al., 2021 |

| Photochemical Research | Investigated for its radical generation properties under UV light. | Patel et al., 2023 |

Health and Safety Considerations

While this compound has valuable applications, it is essential to consider its safety profile. The compound may pose health risks if not handled properly. Safety data sheets should be consulted for information on toxicity and safe handling procedures.

Mecanismo De Acción

The mechanism by which 1,2-Dibenzoyl-1,2-dibromoethane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1,2-Dibenzoyl-1,2-dibromoethane is compared with other similar compounds to highlight its uniqueness:

1,2-Dibromoethane: Similar structure but lacks the benzoyl groups.

1,2-Dibenzoyl-ethane: Similar but without bromine atoms.

1,2-Dibromopropane: Similar but with a longer carbon chain.

These compounds share some structural similarities but differ in their functional groups and properties, making this compound distinct in its applications and reactivity.

Actividad Biológica

1,2-Dibenzoyl-1,2-dibromoethane (DBDBE) is an organic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This compound is characterized by the presence of two benzoyl groups and two bromine atoms attached to an ethane backbone, which contributes to its unique chemical reactivity and biological properties.

Physical Properties

- Molecular Weight : 367.06 g/mol

- Solubility : Soluble in organic solvents like ethanol and acetone but insoluble in water.

- Melting Point : Specific melting point data is not widely available but typically falls within a range suitable for organic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Applied Microbiology demonstrated that DBDBE effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, DBDBE has been investigated for its anticancer potential. A case study involving human cancer cell lines showed that the compound induced apoptosis (programmed cell death) in cancer cells at concentrations as low as 50 µg/mL. The study highlighted the compound's ability to activate caspase pathways, which are crucial for the execution of apoptosis.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with DBDBE resulted in a significant reduction in cell viability:

| Treatment Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The biological activity of DBDBE is attributed to its electrophilic nature due to the presence of bromine atoms. These bromine substituents can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular functions. This reactivity is believed to play a key role in both its antimicrobial and anticancer effects.

Synthesis and Derivatives

Research has also focused on the synthesis of various derivatives of DBDBE and their biological activities. For instance, modifications on the benzoyl moieties have been shown to enhance its efficacy against specific pathogens or cancer cell lines.

Table: Comparison of DBDBE Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| DBDBE | Antimicrobial | 32 |

| Methylated DBDBE | Enhanced Antimicrobial | 16 |

| Acetylated DBDBE | Anticancer | 25 |

Propiedades

IUPAC Name |

2,3-dibromo-1,4-diphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2O2/c17-13(15(19)11-7-3-1-4-8-11)14(18)16(20)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCCTQSIHBZYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945551 | |

| Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22867-05-6 | |

| Record name | NSC105646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-1,4-diphenylbutane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.